2-Fluoro-1-nitro-4-vinyl-benzene
Overview
Description
2-Fluoro-1-nitro-4-vinyl-benzene is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-nitro-4-vinyl-benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-fluoro-4-vinyl-benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and vinylation reactions, followed by purification steps such as distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-nitro-4-vinyl-benzene undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-fluoro-1-nitro-4-formyl-benzene or 2-fluoro-1-nitro-4-carboxy-benzene.
Reduction: Formation of 2-fluoro-1-amino-4-vinyl-benzene.
Substitution: Formation of 2-methoxy-1-nitro-4-vinyl-benzene.
Scientific Research Applications
2-Fluoro-1-nitro-4-vinyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Fluoro-1-nitro-4-vinyl-benzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The vinyl group can participate in addition reactions, while the fluorine atom can influence the reactivity and stability of the compound through its electronegativity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-nitrobenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
4-Fluoro-1-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity.
2-Fluoro-4-vinylbenzene: Lacks the nitro group, resulting in different chemical properties and applications
Uniqueness
2-Fluoro-1-nitro-4-vinyl-benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (vinyl) groups on the benzene ring allows for a wide range of chemical transformations and makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
4-ethenyl-2-fluoro-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNXGWILKMLMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472770 | |
Record name | 2-Fluoro-1-nitro-4-vinyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197777-90-5 | |
Record name | 2-Fluoro-1-nitro-4-vinyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethenyl-2-fluoro-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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